

Application Notes and Protocols for DSP-2230 in Thermal Hyperalgesia Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, now under the development code ANP-230, is an orally active small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are critical in the signaling pathways of pathological pain.[2][3] Genetic and preclinical studies have validated Nav1.7, in particular, as a key player in thermal hyperalgesia.[4][5] DSP-2230 has shown analgesic effects in preclinical models of neuropathic and inflammatory pain.[3][6] Initially developed by Dainippon Sumitomo Pharma, its development for broader neuropathic pain has evolved, with AlphaNavi Pharma now focusing on its potential for treating neuropathic pain associated with specific genetic mutations, such as episodic infantile limb pain syndrome linked to Nav1.9 mutations.[7][8]

These application notes provide a summary of the available preclinical data on the use of **DSP-2230** in thermal hyperalgesia models, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of DSP-2230 (ANP-230) in a Thermal Hyperalgesia Model



Animal Model	Dosing Regimen	Administration Route	Key Findings in Thermal Hyperalgesia	Reference
Nav1.9 R222S Mutant Mice	3, 10, and 30 mg/kg	Oral (p.o.)	Dose-dependent increase in paw withdrawal latency in the hot plate test.[7][9]	Okuda et al., 2023[7][9]
C57BL/6 Wildtype Mice	3-30 mg/kg, once daily for 6 days	Oral (p.o.)	Increased latency time in the hot plate test. [1]	MedChemExpres s Product Information[1]

Table 2: In Vitro Potency of DSP-2230

Target	IC50	Reference
Nav1.7	7.1 μΜ	MedChemExpress Product Information[1]
Nav1.8	11.4 μΜ	MedChemExpress Product Information[1]
Nav1.9	6.7 μΜ	MedChemExpress Product Information[1]

Experimental Protocols

Protocol 1: Assessment of DSP-2230 Efficacy in a Mouse Model of Thermal Hyperalgesia (Hot Plate Test)

This protocol is based on the methodology described by Okuda et al., 2023.[7][9]

1. Animal Model:



- Use C57BL/6 wildtype mice or a relevant genetically modified strain (e.g., Nav1.9 R222S mutant mice).[1][9]
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least 1 hour before experiments.
- 2. Induction of Thermal Hyperalgesia (if applicable):
- For inflammatory models, inject 20 μL of 2% carrageenan or Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
- Allow sufficient time for hyperalgesia to develop (typically 2-4 hours for carrageenan and 24 hours for CFA).
- 3. Preparation and Administration of DSP-2230 (ANP-230):
- Prepare a vehicle solution of 0.05% methylcellulose in phosphate-buffered saline (PBS).[9]
- Suspend DSP-2230 in the vehicle to achieve final concentrations for oral administration (e.g., for doses of 3, 10, and 30 mg/kg).[9]
- Administer the DSP-2230 suspension or vehicle to the mice via oral gavage.
- 4. Hot Plate Test:
- Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).
- Gently place the mouse on the hot plate and immediately start a timer.
- Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
- Stop the timer and record the latency to the first nocifensive response.
- To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond within the cut-off time, remove it and record the cut-off time as the latency.



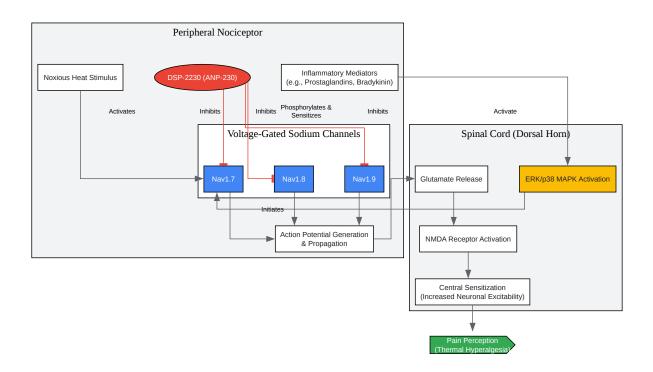
 Conduct baseline measurements before drug administration and at various time points after administration (e.g., 1, 3, and 6 hours) to determine the time course of the analgesic effect.
 [10]

5. Data Analysis:

- Calculate the mean paw withdrawal latency for each treatment group at each time point.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc
 test) to determine the significance of the drug's effect compared to the vehicle control.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Thermal Hyperalgesia and DSP2230 Mechanism of Action



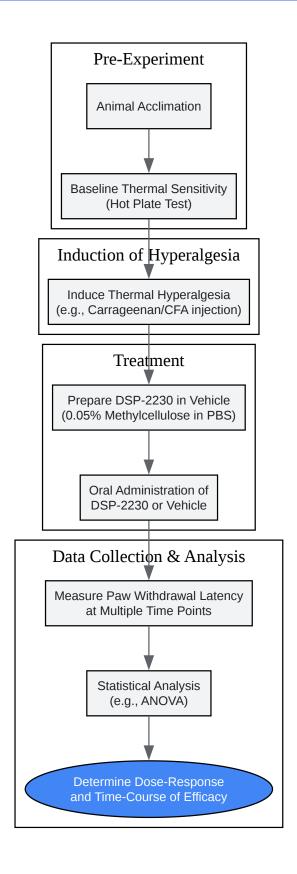


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Caption: Signaling pathway in thermal hyperalgesia and the inhibitory action of **DSP-2230**.

Experimental Workflow for Evaluating DSP-2230 in a Thermal Hyperalgesia Model





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Caption: Experimental workflow for assessing **DSP-2230** in a rodent thermal hyperalgesia model.

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